Caldopentamine

Catalog No.
S568733
CAS No.
13274-42-5
M.F
C12H31N5
M. Wt
245.41 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caldopentamine

CAS Number

13274-42-5

Product Name

Caldopentamine

IUPAC Name

N'-[3-[3-(3-aminopropylamino)propylamino]propyl]propane-1,3-diamine

Molecular Formula

C12H31N5

Molecular Weight

245.41 g/mol

InChI

InChI=1S/C12H31N5/c13-5-1-7-15-9-3-11-17-12-4-10-16-8-2-6-14/h15-17H,1-14H2

InChI Key

BELZJFWUNQWBES-UHFFFAOYSA-N

SMILES

C(CN)CNCCCNCCCNCCCN

Synonyms

1,15-diamino-4,8,12-triazapentadecane, 1,17-DATAH, 1,17-diamino-4,9,14-triazaheptadecane, caldopentamine

Canonical SMILES

C(CN)CNCCCNCCCNCCCN

Description

The exact mass of the compound Caldopentamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Caldopentamine is a polyamine compound with the molecular formula C12H31N5\text{C}_{12}\text{H}_{31}\text{N}_{5} and a molecular weight of 245.41 g/mol. It is characterized by a branched structure consisting of multiple amine groups, specifically featuring five nitrogen atoms connected through carbon chains. This compound is primarily produced by certain thermophilic organisms, such as Thermus thermophilus, and plays a crucial role in cellular processes, particularly under extreme environmental conditions like high temperatures .

Typical of polyamines, including:

  • Depurination Protection: Caldopentamine has been shown to protect nucleic acids from depurination, a process that can lead to mutations. In studies, it demonstrated approximately 60% efficiency in preventing DNA depurination in the presence of magnesium ions .
  • Formation of Complexes: It can form complexes with nucleic acids and other biomolecules, influencing their stability and function. This interaction is significant in cellular mechanisms where polyamines modulate gene expression and protein synthesis .

Caldopentamine exhibits several biological activities:

  • Thermal Tolerance: It enhances the heat tolerance of organisms, allowing them to survive extreme temperatures. This property is particularly beneficial for thermophiles, where caldopentamine helps maintain cellular integrity under stress .
  • Regulation of Cellular Functions: Like other polyamines, caldopentamine plays a role in regulating cellular growth and differentiation. It is involved in stabilizing DNA structures and modulating enzyme activities essential for metabolic processes .

Caldopentamine can be synthesized through various methods:

  • Biological Synthesis: Naturally produced by thermophilic bacteria such as Thermus thermophilus, where it is synthesized via enzymatic pathways involving decarboxylation of amino acids.
  • Chemical Synthesis: Laboratory synthesis can involve multi-step reactions starting from simpler amine precursors. For example, the synthesis may include protection-deprotection strategies to yield the desired polyamine structure .

Caldopentamine has several applications:

  • Biotechnology: Used as a stabilizing agent in biotechnological processes that require high thermal stability.
  • Pharmaceutical Research: Investigated for its potential protective effects on DNA and its role in cancer research due to its ability to modulate cellular functions and protect against oxidative stress .
  • Agricultural Science: Explored for its potential use as a growth regulator in plants, enhancing resilience to environmental stressors .

Studies on caldopentamine's interactions reveal its significant role in biological systems:

  • Nucleic Acid Interactions: Research indicates that caldopentamine can bind to nucleic acids, affecting their stability and interactions with proteins involved in transcription and translation processes .
  • Polyamine Interactions: It shows synergistic effects when interacting with other polyamines, enhancing their biological activities and protective roles under stress conditions .

Caldopentamine shares structural similarities with other polyamines, which include:

Compound NameMolecular FormulaKey Characteristics
NorspermineC9H24N4\text{C}_{9}\text{H}_{24}\text{N}_{4}Antiproliferative agent
ThermospermineC10H26N4\text{C}_{10}\text{H}_{26}\text{N}_{4}Growth regulator in plants
SpermineC10H26N4\text{C}_{10}\text{H}_{26}\text{N}_{4}Growth regulator in eukaryotic cells
N1-AcetylspermineC12H28N4O\text{C}_{12}\text{H}_{28}\text{N}_{4}\text{O}Catabolic metabolite
HomospermineC12H30N4\text{C}_{12}\text{H}_{30}\text{N}_{4}Growth regulator in root nodule bacteria
CanavalmineC11H28N4\text{C}_{11}\text{H}_{28}\text{N}_{4}Growth inhibitor in murine leukemia cells

Uniqueness of Caldopentamine

Caldopentamine's uniqueness lies in its specific structural configuration that allows it to provide enhanced thermal stability and protective effects against nucleic acid damage compared to other polyamines. Its role in extreme environments sets it apart from more common polyamines like spermine and norspermine, which are typically found in less extreme conditions .

XLogP3

-1.5

Other CAS

13274-42-5

Wikipedia

Caldopentamine

General Manufacturing Information

1,3-Propanediamine, N1-(3-aminopropyl)-N3-[3-[(3-aminopropyl)amino]propyl]-: ACTIVE

Dates

Modify: 2024-02-18

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